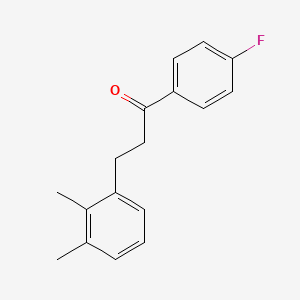

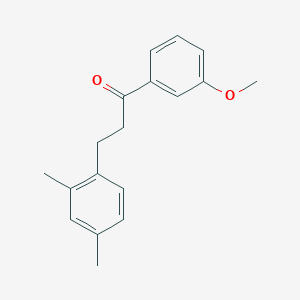

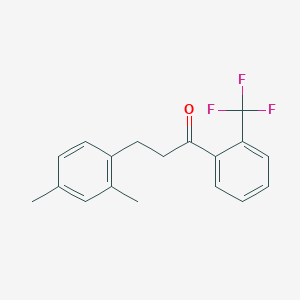

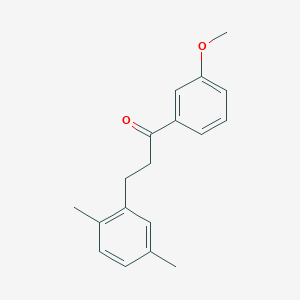

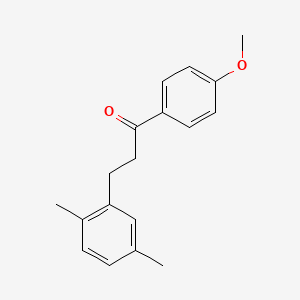

Cyclopentyl 2-(3,5-dimethylphenyl)ethyl ketone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Polymer Synthesis and Characterization

Cyclopentyl 2-(3,5-dimethylphenyl)ethyl ketone has been involved in the synthesis of various polymers. For instance, it was used in the creation of copolymers with glycidyl methacrylate, where the copolymers were synthesized and characterized using techniques like FT-IR, NMR, and differential scanning calorimetry (Vijayanand et al., 2002). Another study involved the synthesis and characterization of homopolymers and copolymers using similar methods (Vijayanand et al., 2002).

Catalysis in Organic Reactions

This compound has also found applications in catalysis. One study explored the asymmetric transfer hydrogenation of ketones catalyzed by iron and nickel complexes involving related compounds (Magubane et al., 2017).

Advanced Organic Synthesis

The molecule played a role in advanced organic syntheses, such as in the regioselective synthesis of quinolin-8-ols and tetrahydroquinolin-8-ols (Uchiyama et al., 1998), and in the design and synthesis of chiral organopalladium-amine complexes (Li et al., 2003).

Chemical Structure Analysis

Its chemical structure has been analyzed in studies focusing on specific molecular configurations, such as in the case of a molecule with a similar structure (Jasinski et al., 2007).

Homogeneous Catalysis

Research also includes its use in homogeneous catalysis, such as in the synthesis of β-acetamido ketones and xanthenes (Zare et al., 2012).

Electroreduction Techniques

It has been applied in electroreduction techniques, specifically in the reductive cyclization of acetylenic ketones (Shono et al., 1976).

Propiedades

IUPAC Name |

1-cyclopentyl-3-(3,5-dimethylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O/c1-12-9-13(2)11-14(10-12)7-8-16(17)15-5-3-4-6-15/h9-11,15H,3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAFNSFWKEDLVHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CCC(=O)C2CCCC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644926 |

Source

|

| Record name | 1-Cyclopentyl-3-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentyl 2-(3,5-dimethylphenyl)ethyl ketone | |

CAS RN |

898781-31-2 |

Source

|

| Record name | 1-Cyclopentyl-3-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.